molecular formula C9H7F2NO B1301632 4-(Difluoromethoxy)phenylacetonitrile CAS No. 41429-16-7

4-(Difluoromethoxy)phenylacetonitrile

Cat. No. B1301632
CAS RN: 41429-16-7
M. Wt: 183.15 g/mol
InChI Key: LSFWUQCOTXRZHH-UHFFFAOYSA-N
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Patent
US04284643

Procedure details

100 g of potassium cyanide were dissolved in 160 ml of water, and 15 g of tetrabutylammonium bromide and 230 g of 4-difluoromethoxy-benzyl bromide were then added. The mixture was then heated to 100° C. for 1 hour and, after cooling, was extracted twice with methylene chloride. After drying over sodium sulphate, the organic phase was first freed from solvent and then distilled. 145 g of 4-difluoromethoxy-benzyl cyanide were obtained. Boiling point=106°-8° C./0.3 mm Hg; nD20 =1.4822.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[F:4][CH:5]([F:15])[O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:4][CH:5]([F:15])[O:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][C:1]#[N:2])=[CH:9][CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
230 g
Type
reactant
Smiles
FC(OC1=CC=C(CBr)C=C1)F
Name
Quantity
15 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(CC#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.